3,4-Dichloro-5,8-difluoroquinoline
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Overview
Description
3,4-Dichloro-5,8-difluoroquinoline is a chemical compound with the molecular formula C9H3Cl2F2N and a molecular weight of 234.03 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,8-difluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the Skraup cyclization is an effective method to transform tetrafluoro-substituted aniline into fluorinated quinolines . Another approach involves the nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5,8-difluoroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic reagents, strong nucleophiles, and oxidizing or reducing agents. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require elevated temperatures or the presence of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted quinolines, while cross-coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3,4-Dichloro-5,8-difluoroquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5,8-difluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes . Additionally, its fluorine atoms can enhance its binding affinity to target proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dichloro-5,8-difluoroquinoline include other fluorinated quinolines, such as:
- 4-Chloro-5,8-difluoroquinoline
- 4-Chloro-7,8-difluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
- 3,4-Dichloro-7-fluoroquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,4-dichloro-5,8-difluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNKZHOKVOISW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671205 |
Source
|
Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-35-7 |
Source
|
Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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